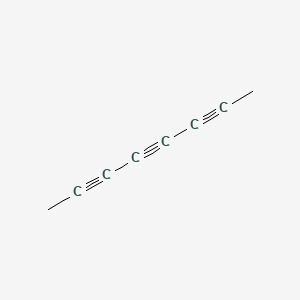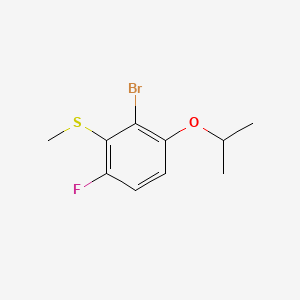
Mogroside III-A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mogrosides, including Mogroside III-A2, is complex due to the intricate structure of these compounds. The primary method involves the biotransformation of mogrosides using enzymatic processes. For instance, β-glucosidase can be immobilized on glass spheres to convert mogroside V into mogroside III and other derivatives . The optimal conditions for this enzymatic conversion are a pH of 4 and a temperature of 30°C .
Industrial Production Methods: Industrial production of mogrosides typically involves extraction from the fruit of Siraitia grosvenorii. Methods such as Soxhlet extraction, microwave-assisted extraction, and supercritical fluid extraction are commonly employed to obtain high-purity mogrosides . These methods ensure the efficient extraction of mogrosides while maintaining their structural integrity.
Analyse Chemischer Reaktionen
Types of Reactions: Mogroside III-A2 undergoes various chemical reactions, including hydrolysis and glycosylation. Hydrolysis, often catalyzed by enzymes like β-glucosidase, breaks down the glycosidic bonds, leading to the formation of mogrol and other derivatives .
Common Reagents and Conditions: The hydrolysis of mogrosides typically requires acidic or enzymatic conditions. For example, β-glucosidase is used under optimal conditions of pH 4 and 30°C to achieve efficient hydrolysis .
Major Products Formed: The primary products formed from the hydrolysis of mogrosides include mogrol and various glycosylated derivatives. These products retain the biological activities of the parent compounds and are often used in further research and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, mogrosides are used as natural sweeteners and as starting materials for the synthesis of other bioactive compounds .
Biology: In biological research, mogrosides are investigated for their antioxidative and anti-inflammatory properties. They have shown potential in modulating blood glucose levels and inhibiting the activation of the Epstein-Barr virus .
Medicine: In medicine, mogrosides are explored for their therapeutic potential in treating conditions such as diabetes and obesity. Their natural sweetness makes them suitable for use in dietary supplements and functional foods .
Industry: In the food industry, mogrosides are used as non-caloric sweeteners in various products, providing a healthier alternative to traditional sugars .
Wirkmechanismus
Mogroside III-A2 is part of a family of mogrosides, which includes compounds such as mogroside V, mogroside II E, and siamenoside I . These compounds share similar structures but differ in the number and arrangement of glycosylated sugar moieties. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities .
Vergleich Mit ähnlichen Verbindungen
- Mogroside V
- Mogroside II E
- Siamenoside I
- Mogroside IV
- Mogroside III E
Eigenschaften
Molekularformel |
C48H82O19 |
|---|---|
Molekulargewicht |
963.2 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |
InChI-Schlüssel |
PASFPXYDHLIVRF-AFBORMSVSA-N |
Isomerische SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C |
Kanonische SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


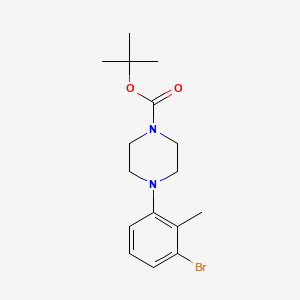
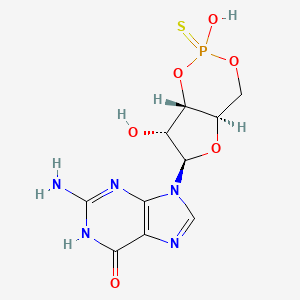


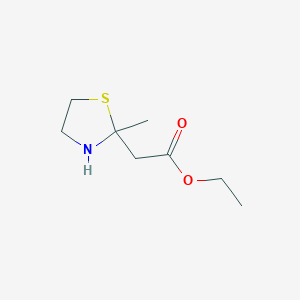
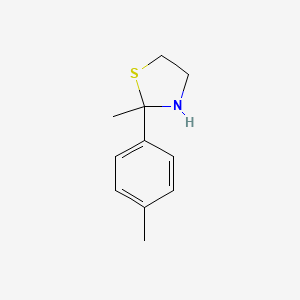
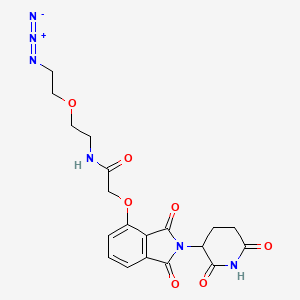
![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
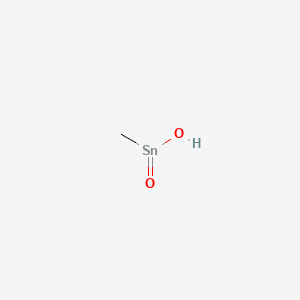
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
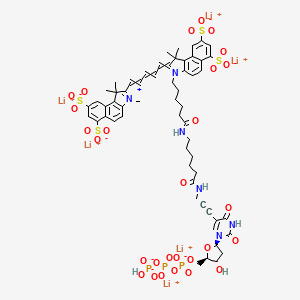
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
